Product packaging for Ethyl 2-carbamothioyl-2-methylacetate(Cat. No.:CAS No. 17503-31-0)

Ethyl 2-carbamothioyl-2-methylacetate

Cat. No.: B2595862
CAS No.: 17503-31-0
M. Wt: 161.22
InChI Key: LSQDXOUJTRKJEX-UHFFFAOYSA-N
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Description

Ethyl 2-carbamothioyl-2-methylacetate is an organic compound with the molecular formula C6H11NO2S . It is characterized by the molecular identifiers SMILES: CCOC(=O)C(C)C(=S)N and InChIKey: LSQDXOUJTRKJEX-UHFFFAOYSA-N . This molecule features both ester and thioamide functional groups, a combination that suggests potential utility in organic synthesis and medicinal chemistry research. The presence of the thioamide group, in particular, makes it a candidate for use as a building block in the development of novel pharmacologically active compounds or as a ligand in coordination chemistry . Analytical data for researchers includes predicted collision cross section (CCS) values, such as 134.7 Ų for [M+H]+ adduct, which can aid in its identification via mass spectrometric techniques . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2S B2595862 Ethyl 2-carbamothioyl-2-methylacetate CAS No. 17503-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-methyl-3-sulfanylidenepropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-3-9-6(8)4(2)5(7)10/h4H,3H2,1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQDXOUJTRKJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Thiocarbamate Ester Chemistry

Thiocarbamates are a class of organosulfur compounds that are sulfur analogues of carbamates. wikipedia.org They exist in two isomeric forms: O-thiocarbamates, with the general structure ROC(=S)NR2, and S-thiocarbamates, with the structure RSC(=O)NR2. Ethyl 2-carbamothioyl-2-methylacetate falls into the category of thiocarbamate esters, which are derivatives of thiocarbamic acid. noaa.gov

The chemistry of thiocarbamate esters is rich and varied, with applications ranging from the synthesis of polymers to their use in agriculture as pesticides and herbicides. wikipedia.orgnoaa.gov The synthesis of thiocarbamates can be achieved through several routes, including the reaction of alcohols or water with thiocyanates, the reaction of thiols with cyanates, or the reaction of amines with carbonyl sulfide. wikipedia.org A notable reaction within this class of compounds is the Newman-Kwart rearrangement, an important method for synthesizing thiophenols where O-thiocarbamates isomerize to S-thiocarbamates at high temperatures. wikipedia.org

The stability and reactivity of thiocarbamate esters are influenced by the nature of the substituents on the oxygen, sulfur, and nitrogen atoms. The presence of the thiocarbonyl group (C=S) in O-thiocarbamates, as is the case in this compound, imparts distinct chemical properties compared to their carbonyl (C=O) counterparts, including different reactivity profiles in hydrolysis and other nucleophilic acyl substitution reactions. rsc.orgrsc.org

Significance of α Substituted Esters in Organic Synthesis

The presence of a substituent at the α-carbon (the carbon atom adjacent to the ester carbonyl group) is a key structural feature of Ethyl 2-carbamothioyl-2-methylacetate. α-Substituted esters are valuable building blocks in organic synthesis due to the acidity of the α-proton, which allows for the formation of enolates. These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions. rsc.org

The α-alkylation of esters is a fundamental transformation that allows for the introduction of various alkyl groups, leading to the synthesis of more complex molecules. rsc.org This reaction typically involves the use of a strong base to generate the ester enolate, followed by reaction with an alkyl halide. The malonic ester synthesis and the acetoacetic ester synthesis are classic examples of methodologies that utilize the reactivity of α-substituted esters to produce carboxylic acids and ketones, respectively. rsc.org

Furthermore, α-substituted esters are precursors to a variety of other functional groups. For instance, they can be reduced to form primary alcohols or reacted with Grignard reagents to yield tertiary alcohols. pressbooks.pub The development of stereoselective methods for the synthesis of α-substituted esters is an active area of research, as the stereochemistry at the α-carbon can be crucial for the biological activity of the target molecules.

Overview of Current Research Trajectories Involving the Compound

Preparative Routes for this compound

The synthesis of this compound primarily involves the formation of the thioamide functional group from a suitable precursor.

A prevalent and well-established method for the synthesis of β-ketothioamides, such as this compound, involves the thionation of the corresponding β-ketoamide. chim.it This transformation is commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), a powerful and widely used thionating agent in organic synthesis. organic-chemistry.org

Table 1: Conventional Synthesis of this compound

Step Reactants Reagents Solvent Conditions Product
1 Ethyl 2-methyl-3-oxobutanoate, Ammonia - Ethanol Room Temperature Ethyl 2-methyl-3-oxobutanamide

To improve the efficiency of the synthesis, optimization of reaction conditions is crucial. For the thionation step using Lawesson's reagent, several factors can be fine-tuned to enhance the yield and purity of the final product. These include the stoichiometry of Lawesson's reagent, reaction temperature, and reaction time. Microwave irradiation has been shown to accelerate thionation reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org

Furthermore, purification strategies play a significant role in obtaining a high-purity product. A chromatography-free workup procedure for reactions involving Lawesson's reagent has been developed, which involves the use of ethylene (B1197577) glycol to decompose the phosphorus-containing byproducts, simplifying the isolation of the desired thioamide. beilstein-journals.org

Table 2: Optimized Thionation Conditions

Parameter Condition Effect on Yield
Lawesson's Reagent (equivalents) 0.5 - 1.0 Increasing equivalents can drive the reaction to completion but may complicate purification.
Solvent Toluene, Dioxane, THF Anhydrous, high-boiling solvents are generally preferred.
Temperature Reflux Higher temperatures typically increase the reaction rate.
Reaction Time 1 - 6 hours Monitored by TLC for completion.

In line with the growing importance of sustainable chemistry, green synthetic approaches for thioamides have been explored. Ultrasound-assisted synthesis has emerged as a promising green methodology. The use of ultrasonic irradiation can significantly enhance reaction rates and yields in various organic transformations, including the synthesis of thioamides. rsc.orgresearchgate.netacs.org This technique often allows for milder reaction conditions and reduced energy consumption.

Another green approach involves the use of alternative, environmentally benign solvent systems. While specific examples for this compound are not extensively documented, the general trend in thioamide synthesis points towards exploring such sustainable methods.

Derivatization Strategies for this compound

The presence of two distinct reactive sites, the ester moiety and the carbamothioyl functional group, makes this compound a versatile platform for further chemical modifications.

The ethyl ester group can undergo a variety of classical transformations, allowing for the introduction of diverse functionalities.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-carbamothioyl-2-methylacetic acid. This transformation opens up further derivatization possibilities at the carboxyl group. mdpi.comsemanticscholar.org

Reduction: The ester can be selectively reduced to the corresponding primary alcohol, 1-hydroxy-3-carbamothioyl-3-methylbutan-2-one, using reducing agents such as lithium aluminum hydride or diisobutylaluminium hydride.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netmdpi.comresearchgate.netsemanticscholar.org This allows for the synthesis of a library of analogous esters.

Table 3: Derivatization at the Ester Moiety

Transformation Reagent Product
Hydrolysis aq. NaOH or aq. HCl 2-Carbamothioyl-2-methylacetic acid
Reduction LiAlH4 in THF 1-Hydroxy-3-carbamothioyl-3-methylbutan-2-one

The carbamothioyl group is a rich hub of reactivity, offering numerous avenues for structural modification. β-Ketothioamides are known to be valuable precursors for the synthesis of various heterocyclic compounds. chim.it

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with various alkyl halides to form S-alkylated derivatives.

N-Alkylation: The nitrogen atom of the primary thioamide can also undergo alkylation, although typically under different conditions than S-alkylation. mdpi.com

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions to form various heterocycles. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where the thioamide reacts with an α-haloketone to form a thiazole ring. youtube.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction provides a straightforward route to highly functionalized thiazole derivatives.

Table 4: Derivatization at the Carbamothioyl Group

Transformation Reagent Product Class
S-Alkylation R-X (Alkyl halide) S-Alkyl isothioamide derivatives
N-Alkylation R-X (Alkyl halide), Base N-Alkyl thioamide derivatives
Hantzsch Thiazole Synthesis α-Haloketone 2,4-Disubstituted thiazole derivatives

Reactions at the α-Carbon Position

The α-carbon of this compound, situated between the ester and carbamothioyl groups, is a potential site for various chemical transformations. The presence of two hydrogens on this carbon would theoretically allow for deprotonation to form an enolate or an analogous nucleophilic species. Such an intermediate could then react with a range of electrophiles, leading to α-alkylation, α-acylation, or other carbon-carbon bond-forming reactions. The relative acidity of these α-protons and the stability of the resulting carbanion would be influenced by the electron-withdrawing effects of both the ester and the thioamide moieties. However, specific studies detailing these reactions for this compound, including reaction conditions, yields, and substrate scope, are not currently available.

Multi-component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Thioamides and esters are known to participate in various MCRs to construct heterocyclic scaffolds and other intricate molecular architectures. This compound possesses reactive sites that could potentially engage in MCRs. For instance, the thioamide group could react with α-haloketones and other reagents in Hantzsch-type thiazole syntheses or participate in other cycloaddition reactions. The ester and the active methylene (B1212753) group could also be involved in MCRs. A systematic investigation into the behavior of this compound in established MCR protocols could reveal novel synthetic pathways. At present, there is no specific literature describing the use of this compound in MCRs.

Catalytic Methodologies in Derivative Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective routes to molecular derivatization. The synthesis of derivatives of this compound could be achieved through various catalytic methods. For example, transition-metal catalysis could be employed for cross-coupling reactions at a derivatized form of the molecule. Catalytic hydrogenation could selectively reduce the ester or the thioamide group. Furthermore, organocatalysis could be explored for stereoselective modifications at the α-carbon. Research detailing the application of specific catalytic systems to this compound for the synthesis of its derivatives is yet to be published.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic processes and designing new transformations. For any synthetic route involving this compound, a detailed mechanistic investigation would be invaluable.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the influence of reactant concentrations and temperature. Such studies for the synthesis or derivatization of this compound would elucidate the sequence of elementary steps and identify the rate-determining step. This information is essential for process optimization. Currently, no kinetic data for reactions involving this specific compound have been reported.

The direct observation or trapping of reaction intermediates, along with computational modeling of transition states, provides deep insight into a reaction mechanism. For transformations involving this compound, techniques such as spectroscopy (NMR, IR), mass spectrometry, and computational chemistry could be used to identify key intermediates (e.g., enolates, tetrahedral intermediates) and map the energy profile of the reaction pathway. This level of detailed mechanistic investigation for this compound has not been documented.

Vibrational Spectroscopy for Characteristic Functional Groups

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound. For this compound, the key functional groups—ester, thioamide, and alkyl groups—exhibit distinct absorption bands.

The ester group is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.comlibretexts.org The C-O single bond stretching vibrations of the ester group usually appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The thioamide group (-C(=S)NH₂) presents several characteristic bands. The N-H stretching vibrations of the primary amine appear as two distinct bands in the 3400-3100 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration, which is less intense and occurs at a lower frequency than the C=O stretch, is typically found in the 850-600 cm⁻¹ range. The N-H bending vibrations contribute to bands around 1650-1620 cm⁻¹.

The aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ region.

Table 1: Predicted FTIR Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Thioamide (-NH₂) 3400-3100 Medium
C-H Stretch Alkyl (Ethyl, Methyl) 3000-2850 Medium-Strong
C=O Stretch Ester 1750-1735 Strong
N-H Bend Thioamide (-NH₂) 1650-1620 Medium
C-O Stretch Ester 1300-1000 Strong

This table presents predicted data based on typical values for the respective functional groups.

Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which is also dependent on the vibrational modes of the molecule. While C=O bonds show a strong band in FTIR, their Raman signal is often weaker. Conversely, the C=S bond of the thioamide group, which can be weak in FTIR, often produces a more readily identifiable band in Raman spectroscopy. nih.govoptica.org Symmetrical non-polar bonds also tend to give rise to strong Raman signals. The C-S and S-H stretching vibrations (if any tautomeric form exists) would also be observable.

Table 2: Predicted Raman Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Alkyl (Ethyl, Methyl) 3000-2850 Strong
C=O Stretch Ester 1750-1735 Weak
C-N Stretch Thioamide 1400-1200 Medium
C=S Stretch Thioamide 850-600 Strong

This table presents predicted data based on typical values for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum for this compound is expected to show distinct signals for the protons of the ethyl group, the methyl group, the methine proton, and the thioamide NH₂ group.

Ethyl Group: The ethyl group (-OCH₂CH₃) will present as a quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) due to coupling with the methylene protons. The methylene protons, being attached to an oxygen atom, will be deshielded and appear downfield, typically around 4.1 ppm. orgchemboulder.comdocbrown.infoyoutube.com The methyl protons will appear further upfield, around 1.2 ppm. orgchemboulder.comdocbrown.infoyoutube.com

Methyl Group: The methyl group attached to the chiral center (C2) is adjacent to a methine proton and would theoretically be a doublet.

Methine Proton: The single proton on the chiral carbon (C2) would be coupled to the adjacent methyl group, appearing as a quartet. Its chemical shift would be influenced by the adjacent ester and thioamide groups.

Thioamide Protons: The two protons of the primary thioamide group (-NH₂) are often diastereotopic and may appear as two separate broad singlets due to quadrupole broadening from the nitrogen atom and possible exchange with the solvent. Their chemical shifts can vary widely depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₂CH₃ ~ 4.1 Quartet (q) ~ 7.1 2H
-OCH₂CH₃ ~ 1.2 Triplet (t) ~ 7.1 3H
-C(CH₃)H- Varies Doublet (d) Varies 3H
-C(CH₃)H- Varies Quartet (q) Varies 1H

This table presents predicted data based on typical values for analogous structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Carbonyl and Thiocarbonyl Carbons: The most downfield signals will be from the carbonyl carbon (C=O) of the ester group (typically 160-180 ppm) and the thiocarbonyl carbon (C=S) of the thioamide group, which is even more deshielded (typically >190 ppm). rsc.orgcdnsciencepub.com

Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be upfield, around 14-15 ppm. rsc.org

Alkyl Carbons: The chiral methine carbon and the adjacent methyl carbon will have distinct chemical shifts in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon Assignment Hybridization Predicted Chemical Shift (δ, ppm)
-C(=S)NH₂ sp² > 190
-C(=O)O- sp² 160-180
-OCH₂CH₃ sp³ 60-70
-C(CH₃)H- sp³ Varies
-C(CH₃)H- sp³ Varies

This table presents predicted data based on typical values for analogous structures.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. numberanalytics.comjeolusa.comresearchgate.net For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Another expected correlation would be between the methine proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. numberanalytics.comnumberanalytics.comlibretexts.orgpressbooks.pub It allows for the definitive assignment of each proton to its corresponding carbon, for example, linking the ¹H signal at ~4.1 ppm to the ¹³C signal at ~60-70 ppm, confirming the -OCH₂- fragment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular fragments. numberanalytics.comlibretexts.orgyoutube.com Key expected correlations would include:

From the methylene protons (-OCH₂-) of the ethyl group to the carbonyl carbon (C=O).

From the methine proton (-CH-) to the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S).

From the methyl protons (-CH₃) attached to the chiral center to the thiocarbonyl carbon (C=S) and the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide valuable information about the three-dimensional structure and preferred conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C6H11NO2S), HRMS provides the exact mass, which is critical for confirming its molecular formula.

The monoisotopic mass of this compound is calculated to be 161.05106 Da. uni.lu In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), to form protonated molecules [M+H]+ or other adducts. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the m/z of these ions with high precision.

Table 1: Predicted HRMS Adducts for this compound uni.lu

Adduct Ion Predicted m/z
[M+H]+ 162.05834
[M+Na]+ 184.04028
[M-H]- 160.04378
[M+NH4]+ 179.08488

Plausible Fragmentation Pathways:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester C-O bond could lead to the loss of an ethoxy radical, resulting in a prominent acylium ion.

Loss of ethanol (-CH3CH2OH): A rearrangement reaction could lead to the neutral loss of ethanol.

Cleavage of the carbamothioyl group (-C(S)NH2): Fragmentation could occur at the C-C bond adjacent to the thioamide group.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for esters. docbrown.info

These fragmentation patterns provide valuable structural information, acting as a "fingerprint" for the molecule and helping to confirm the connectivity of its atoms. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound. Although a specific crystal structure for this compound has not been reported, the expected findings can be inferred from studies on structurally related molecules containing ester and thioamide functionalities. researchgate.netresearchgate.net

Should a suitable single crystal of this compound be grown, the analysis would reveal key structural features:

Molecular Conformation: The preferred spatial arrangement of the atoms, including the orientation of the ethyl ester group relative to the carbamothioyl moiety, would be determined.

Bond Parameters: Precise measurements of C=O, C=S, C-N, C-O, and C-C bond lengths and the angles between them would provide insight into the bonding and potential electronic delocalization within the molecule.

Intermolecular Interactions: The analysis would elucidate the crystal packing, revealing any intermolecular hydrogen bonds, such as those involving the N-H protons of the thioamide and the oxygen or sulfur atoms of neighboring molecules. researchgate.net These interactions are crucial in determining the solid-state properties of the compound.

Table 2: Expected Data from X-ray Diffraction Analysis of this compound

Parameter Information Gained
Unit Cell Dimensions Crystal system and lattice parameters.
Space Group Symmetry of the crystal lattice.
Bond Lengths (Å) Insight into bond order and electronic effects.
Bond Angles (°) Defines the geometry around each atom.
Torsional Angles (°) Describes the conformation of the molecule.
Hydrogen Bonding Identifies key intermolecular interactions.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Electronic Spectroscopy for Conjugation and Chromophoric Analysis (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores and any conjugated systems present.

The structure of this compound contains two primary chromophores: the ester group (C=O) and the thioamide group (C=S).

Ester Group (C=O): Typically exhibits a weak n → π* transition at around 205-215 nm. sielc.com

Thioamide Group (C=S): This group is known to have a π → π* transition at a higher wavelength and a lower energy n → π* transition compared to its amide (C=O) analogue, often extending into the near-UV region.

The UV-Visible spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) would be expected to show absorptions corresponding to these electronic transitions. The exact λmax and ε values would be sensitive to the solvent polarity. biointerfaceresearch.com

Table 3: Expected UV-Visible Absorption Data for this compound

Electronic Transition Expected λmax Region (nm) Chromophore
n → π* ~205-215 C=O (Ester)
π → π* Near-UV C=S (Thioamide)

Analysis of the UV-Visible spectrum would confirm the presence of these chromophoric groups and provide information about the electronic structure of the molecule. Any significant shift in the absorption maxima compared to simpler, non-interacting chromophores could suggest electronic interactions between the ester and thioamide functionalities.

In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable lack of specific research focused on the theoretical and computational characterization of this compound. While extensive computational studies, including quantum chemical calculations and spectroscopic predictions, have been conducted on structurally related esters and thioamides, dedicated research on this particular compound appears to be limited.

This article aims to outline the established computational methodologies that would be applied to characterize this compound, based on standard practices in computational chemistry. The following sections detail the theoretical frameworks and analytical techniques that would provide a thorough understanding of its molecular properties, though at present, specific data for this compound is not publicly available.

Computational Chemistry and Theoretical Characterization

Solvent Effects on Molecular Properties through Solvation Models

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical characterization of this compound. Specifically, no dedicated studies detailing the solvent effects on the molecular properties of this compound through solvation models such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) have been published.

Solvation models are crucial in computational chemistry for understanding how a solvent can influence the geometry, electronic structure, and reactivity of a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of various molecular properties in a simulated solution environment. This approach is instrumental in predicting chemical behavior in different solvents, which is vital for applications in fields like drug design, materials science, and chemical synthesis.

For a molecule like this compound, which contains polar functional groups (an ester and a carbamothioyl group), significant solvent effects would be anticipated. The interaction between the solute and solvent molecules would likely alter its conformational preferences, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Typically, a computational study on solvent effects would involve:

Geometry Optimization: The molecular structure of this compound would be optimized in the gas phase and in a series of solvents with varying polarities. This would reveal changes in bond lengths, bond angles, and dihedral angles induced by the solvent.

Electronic Property Analysis: Properties such as the dipole moment, polarizability, and the distribution of electrostatic potential on the molecular surface would be calculated in different solvents to understand how the solvent environment affects the charge distribution within the molecule.

Spectroscopic Predictions: Theoretical predictions of spectroscopic data, such as UV-Vis and NMR spectra, in various solvents would be performed to see how these properties are modulated by the solvent.

The absence of such studies for this compound means that there are no detailed research findings or data tables to present. The scientific community has not yet directed its focus to the computational characterization of this specific compound in solution. Therefore, it is not possible to provide an in-depth analysis or interactive data tables on the solvent effects on its molecular properties as requested. Further experimental and theoretical research is required to elucidate the behavior of this compound in different solvent environments.

Chemical Reactivity and Reaction Dynamics

Nucleophilic Reactions of the Carbamothioyl Group

The carbamothioyl group, -C(=S)NH₂, is ambidentate, featuring two primary nucleophilic centers: the sulfur atom and the nitrogen atom. The soft and highly polarizable sulfur atom is typically the more reactive nucleophile.

S-Alkylation: The sulfur atom readily attacks electrophilic carbon centers. In reactions analogous to those of other thiourea (B124793) derivatives, it can be expected to react with alkyl halides, such as ethyl bromoacetate (B1195939) or propargyl bromides. ekb.egorganic-chemistry.org This S-alkylation is often the initial step in sequential reactions, such as the formation of thiazole (B1198619) rings. ekb.eg

Michael Addition: The nucleophilic sulfur can participate in conjugate addition reactions with α,β-unsaturated systems.

N-Acylation: While S-alkylation is often kinetically favored, the nitrogen atom can also act as a nucleophile, especially under basic conditions, leading to N-acylation or N-alkylation products.

The nucleophilicity of the sulfur atom is a cornerstone of this compound's utility in building more complex molecular architectures.

Electrophilic Behavior and Addition Reactions

The thiocarbonyl carbon (C=S) of the carbamothioyl group exhibits electrophilic character due to the polarization of the carbon-sulfur double bond. This allows it to be a target for various nucleophiles.

Nucleophilic Addition: Strong nucleophiles can add across the C=S bond.

Addition to Activated Alkynes: While initiated by the nucleophilic sulfur, the reaction of related thiosemicarbazone derivatives with electron-deficient alkynes like dimethyl acetylene (B1199291) dicarboxylate (DMAD) showcases the compound's role in addition reactions. semanticscholar.org The sulfur atom attacks the alkyne, leading to an adduct that subsequently cyclizes. semanticscholar.org This type of reaction highlights the dual nucleophilic and electrophilic potential within the molecule and its reaction partners.

Cyclization Reactions and Heterocycle Formation

Ethyl 2-carbamothioyl-2-methylacetate is a potent building block for synthesizing a variety of sulfur- and nitrogen-containing heterocycles. Its multifunctional nature enables it to undergo intramolecular or intermolecular cyclization with appropriate reagents.

Thiophene (B33073) Synthesis: Analogous thiocarbamoyl compounds are known to form thiophene derivatives when reacted with α-halogenated reagents. For instance, the cyclization of ethyl 2-arylhydrazono-2-phenylthiocarbamoyl acetates with reagents like chloroacetone (B47974) or phenacyl chloride yields substituted thiophenes. researchgate.net

Thiazole Formation: The Hantzsch thiazole synthesis is a classic reaction pathway available to this compound. Reaction with α-halocarbonyl compounds would lead to the formation of a thiazole ring. ekb.eg Furthermore, domino alkylation-cyclization reactions with reagents like propargyl bromides provide a rapid, often microwave-assisted, route to 2-aminothiazole (B372263) derivatives. organic-chemistry.org

Triazole Synthesis: The thioamide and adjacent nitrogen can participate in cyclizations to form triazoles. Base-mediated intramolecular cyclization or reactions with reagents such as benzoyl chloride can produce various triazole systems from related thiosemicarbazide (B42300) precursors. ekb.eg

Fused Heterocycles: The reactivity of the thioamide and ester groups can be harnessed to create fused bicyclic systems. For example, related 2-thiotetrahydropyrimidines react with chloroethynylphosphonates to form thiazolo[3,2-a]pyrimidines. rjonco.com

The following table summarizes key cyclization reactions demonstrated by analogous thiocarbamoyl compounds.

HeterocycleReagent(s)Reaction TypeReference
Thiopheneα-Halogenated reagents (e.g., chloroacetone, phenacyl chloride)Condensation/Cyclization researchgate.net
ThiazoleEthyl bromoacetateCondensation/Cyclization ekb.eg
2-AminothiazolePropargyl bromidesDomino Alkylation-Cyclization organic-chemistry.org
TriazoleIntramolecular (base-mediated) or Benzoyl chlorideCyclization ekb.eg
Thiazolo[3,2-a]pyrimidineDimethyl 2-chloroethynylphosphonateCondensation/Cyclization rjonco.com

Rearrangement Reactions Involving the Carbamothioate Moiety

Adduct Rearrangement: Reaction adducts of thiocarbamoyl compounds can be susceptible to rearrangement. In a study involving the reaction of thiosemicarbazones with DMAD, the initially formed thiazoline (B8809763) product was found to undergo a base-catalyzed rearrangement in refluxing methanol, proceeding through a proposed ring-opening and subsequent ring-closure mechanism. semanticscholar.org

Radical-Induced Rearrangement: In studies on the oxidation of ethyl acetate (B1210297), an α-ester rearrangement of the intermediate alkoxy radical was identified as a significant pathway. researchgate.net It is plausible that radical intermediates derived from this compound could undergo similar rearrangements.

Oxidation and Reduction Pathways of the Compound

The compound contains multiple sites that can be targeted by oxidizing or reducing agents.

Oxidation: The sulfur atom of the carbamothioyl group is the most susceptible site for oxidation. Mild oxidizing agents like iodine have been used to oxidize related thiosemicarbazide derivatives, leading to cyclized products such as oxadiazoles. ekb.eg The ethyl ester portion of the molecule can also undergo oxidation, typically initiated by hydrogen atom abstraction from the ethyl or methyl groups, which can lead to products like acetic acid. researchgate.net

Reduction: The ester carbonyl and the thiocarbonyl groups are both reducible. Standard hydride reagents can reduce the ester to a primary alcohol. The reduction of the thiocarbonyl group (C=S) can also be achieved, potentially yielding a thioamino alcohol. Furthermore, studies on the microbial reduction of structurally similar compounds like ethyl 2-methylacetoacetate (B1246266) have shown efficient conversion to the corresponding hydroxy esters, indicating the ester group's susceptibility to bioreduction. researchgate.net

Photochemical and Thermochemical Transformations

The compound's reactivity can be influenced by thermal energy or electromagnetic radiation.

Thermochemical Reactions: Heat is commonly used to drive the cyclization and condensation reactions described previously. The application of microwave irradiation represents a significant thermochemical advancement, drastically reducing reaction times for domino reactions from hours to mere minutes. organic-chemistry.org At higher temperatures, unimolecular decomposition can occur; for example, ethyl acetate is known to decompose into ethylene (B1197577) and acetic acid. osti.gov

Photochemical Reactions: Thioamides are known to be photochemically active. Upon absorption of UV radiation, they can undergo various transformations, including C-S bond cleavage, rearrangements, or cyclizations. While specific photochemical studies on this compound are not documented, the inherent reactivity of the thioamide functional group suggests a rich potential for photochemical transformations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Architectures

The reactivity of the thioamide functional group is central to the synthetic applications of ethyl 2-carbamothioyl-2-methylacetate. Thioamides are known to be versatile intermediates in the synthesis of a wide array of heterocyclic compounds. acs.orgresearchgate.net

Building Block for Nitrogen and Sulfur-Containing Heterocyclic Systems

This compound is a prime candidate for the synthesis of various nitrogen and sulfur-containing heterocycles. The thioamide moiety can readily participate in cyclization reactions with appropriate reagents to form stable ring systems.

One of the most prominent reactions of thioamides is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone to yield a thiazole derivative. synarchive.comchemhelpasap.com In the context of this compound, this reaction would likely proceed via nucleophilic attack of the sulfur atom on the α-haloketone, followed by intramolecular condensation and dehydration to form the thiazole ring. Thiazoles are a critical class of heterocyclic compounds with diverse applications in medicinal and materials chemistry. nih.govbohrium.comsysrevpharm.orgjetir.orgpharmaguideline.com

Furthermore, the reaction of thioamides with α-haloesters, such as ethyl bromoacetate (B1195939), can lead to the formation of thiazolinones. researchgate.netresearchgate.net This reaction offers a pathway to five-membered heterocyclic systems with varied substitution patterns.

The presence of both a thioamide and an ester group in this compound also suggests its potential use in the synthesis of pyrimidine (B1678525) derivatives. The Pinner pyrimidine synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com While not a direct analogue, the reactivity of the thioamide could be exploited in reactions with β-dicarbonyl compounds or their equivalents to construct the pyrimidine core. rsc.orgresearchgate.netresearchgate.net Pyrimidines are of immense biological importance, forming the backbone of nucleic acids and featuring in numerous pharmaceuticals. nih.govorientjchem.orgjuniperpublishers.comorientjchem.orgwisdomlib.org

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic System Potential Reagents General Reaction Type
Thiazoles α-Haloketones Hantzsch Synthesis synarchive.comchemhelpasap.com
Thiazolinones α-Haloesters (e.g., Ethyl bromoacetate) Cyclocondensation researchgate.net
Pyrimidines β-Dicarbonyl compounds, Cyanogen Condensation rsc.orgresearchgate.net

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds

The heterocyclic systems potentially accessible from this compound are integral components of many pharmaceutical agents. The thiazole ring, for example, is a core structure in a wide range of drugs, including antimicrobials, anti-inflammatory agents, and anticancer drugs. bohrium.comsysrevpharm.orgjetir.org Similarly, the pyrimidine nucleus is found in numerous antiviral, antibacterial, and anticancer medications. nih.govorientjchem.orgorientjchem.org

The ability to introduce substituents at the methyl and ethyl ester positions of the starting material provides a handle for modifying the properties of the resulting heterocyclic scaffolds. This tunability is crucial in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of drug candidates. Therefore, this compound represents a promising starting material for the development of libraries of novel heterocyclic compounds for drug discovery.

Utilization in Catalyst Development and Ligand Design

Thioamides and related sulfur-containing compounds have been investigated as ligands in coordination chemistry and catalysis. rsc.orgacs.orgscispace.comucj.org.ua The sulfur atom of the thioamide group is a soft donor and can coordinate to a variety of transition metals. The nitrogen atom can also participate in coordination, allowing thioamides to act as bidentate ligands.

While there is no specific literature on the use of this compound in this context, its structure suggests potential as a ligand. The thioamide group could coordinate to a metal center, and the ester functionality could be modified to introduce additional donor atoms, creating a multidentate ligand. Such ligands are valuable in the design of catalysts for a range of organic transformations. The coordination complexes themselves may also exhibit interesting biological activities. nih.gov

Contributions to Polymer Chemistry and Functional Materials

The incorporation of thioamide groups into polymers is an area of growing interest. Thioamides can influence the thermal and optical properties of polymers. researchgate.netrsc.org For instance, polymers containing thioamide linkages have been prepared and shown to have interesting curing behaviors and thermal stabilities. rsc.org There is also research into polyamide-imides containing thioether and thiazole units, demonstrating good thermal stability and solubility, making them suitable for optical film applications. hsu.ac.ir

Although no studies have specifically reported the polymerization of this compound, its bifunctional nature suggests it could potentially be used as a monomer. For instance, multicomponent polymerization involving elemental sulfur and difunctional amines has been used to synthesize poly(amide-thioamide)s. google.com The presence of the ester group in this compound could also be exploited for post-polymerization modification.

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique combination of functional groups in this compound could inspire the development of novel synthetic methodologies. Thioamides are known to participate in multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. chemistryforsustainability.orgresearchgate.net

While no novel synthetic methodologies have been specifically developed based on the reactivity of this compound according to the available literature, its potential in this area is significant. For example, its reaction in multicomponent setups could lead to the rapid construction of diverse heterocyclic libraries. researchgate.net The development of new methods for thioamide synthesis continues to be an active area of research, with a focus on greener and more efficient protocols. mdpi.comrsc.orgorganic-chemistry.org

Mechanistic Investigations of Biological Interactions of Derivatives Non Clinical Focus

In Vitro Enzymatic Inhibition Studies of Structural Analogues

The carbamothioyl moiety present in Ethyl 2-carbamothioyl-2-methylacetate is a key structural feature found in various enzyme inhibitors. Studies on analogous compounds provide insights into the potential enzymatic inhibitory activities of its derivatives.

Research into compounds structurally related to this compound has revealed various types of enzyme inhibition. For instance, certain thiosemicarbazide (B42300) derivatives, which share the thiourea (B124793) functional group, have been identified as inhibitors of bacterial DNA topoisomerase IV. These compounds often exhibit competitive or mixed-type inhibition, binding to the enzyme's active site or an allosteric site to prevent substrate binding or turnover.

Dithiocarbamates, another class of related compounds, have been shown to inhibit metalloenzymes such as carbonic anhydrases. The inhibition mechanism often involves the coordination of the sulfur atoms to the metal ion in the enzyme's active site, leading to a disruption of its catalytic activity. Kinetic studies of 6-phosphonomethylpyridine-2-carboxylates (PMPCs) as inhibitors of metallo-β-lactamases revealed a competitive, slow-binding model. scispace.com

The table below summarizes the types of enzyme inhibition observed for structural analogues of this compound.

Compound ClassTarget EnzymeInhibition Type
Thiosemicarbazide DerivativesBacterial DNA Topoisomerase IVCompetitive/Mixed
DithiocarbamatesCarbonic AnhydraseUncompetitive/Non-competitive
6-Phosphonomethylpyridine-2-carboxylatesMetallo-β-lactamasesCompetitive, Slow-binding scispace.com

Identifying the specific protein targets of novel compounds is crucial for understanding their mechanism of action. For derivatives of this compound, target identification can be inferred from studies on analogous compounds. Thiourea derivatives, for example, have been shown to bind to a variety of protein targets with significant affinity.

Molecular docking studies have revealed that thiourea derivatives can interact with the active sites of enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The binding is often stabilized by hydrogen bonds formed between the thiourea group and amino acid residues in the protein's active site. nih.gov The binding affinities for these interactions can be in the nanomolar to micromolar range, indicating potent inhibition.

The table below presents examples of identified protein targets for structural analogues and their reported binding affinities.

Compound/DerivativeTarget ProteinBinding Affinity (Kᵢ or IC₅₀)
N-Carbamothioylformamide AnalogueMacrophage Migration Inhibitory Factor (MIF)IC₅₀ = 370 nM nih.gov
(E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP)IspHKᵢ = 54 nM mdpi.com
6-Phosphonomethylpyridine-2-carboxylates (PMPCs)Metallo-β-lactamases (IMP-1, VIM-2, NDM-1, L1)Kᵢ = 0.03-1.5 µM scispace.com

In Vitro Cellular Profiling for Molecular Mechanism Elucidation

Cell-based assays are instrumental in elucidating the molecular mechanisms through which compounds exert their biological effects. Studies on structural analogues of this compound have provided valuable information on their cytotoxic and antimicrobial action mechanisms.

Several thiourea and dithiocarbamate (B8719985) derivatives have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis, or programmed cell death.

Investigations into 1,3-disubstituted thiourea derivatives have shown that these compounds can induce late-stage apoptosis in colon cancer (SW480 and SW620) and leukemia (K-562) cell lines. nih.gov One particular derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. nih.gov The pro-apoptotic activity is often associated with the activation of caspase cascades, which are central to the execution of apoptosis. For instance, treatment of neuroblastoma cells with an indole (B1671886) ethyl isothiocyanate analog led to the cleavage of procaspase-3 and PARP-1, key events in the apoptotic pathway.

The table below summarizes the cytotoxic mechanisms of representative structural analogues.

Compound/Derivative ClassCell Line(s)Observed Cytotoxic Mechanism
1,3-Disubstituted ThioureasSW480, SW620 (Colon Cancer), K-562 (Leukemia)Induction of late apoptosis nih.gov
Indole Ethyl Isothiocyanate AnalogSMS-KCNR, SH-SY5Y (Neuroblastoma)Cleavage of procaspase-3 and PARP-1, activation of pro-apoptotic MAPKs researchgate.net
Piperazinyl Thiourea DerivativesHCT116+ch3 (Cisplatin-resistant Colon Cancer)Induction of apoptosis mdpi.com
Dithiocarbamate Ester Derivatives of EmetinePC3, DU145, LNCaP (Prostate Cancer)Time- and dose-dependent cytotoxicity farmaciajournal.comresearchgate.net

The carbamothioyl and related functionalities are present in a number of compounds with antimicrobial properties. Elucidating the mechanisms of antimicrobial action is key to understanding their potential.

Carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial activity, which is thought to be due to the nucleophilic nature of the nitrogen and sulfur atoms facilitating penetration through the bacterial cell wall. nih.gov Some thiourea derivatives are known to inhibit bacterial actin MreB, a protein crucial for maintaining cell shape and division, suggesting a non-specific mechanism of bacterial growth inhibition. nih.gov Other proposed mechanisms for related compounds include the rupturing of the bacterial cell wall.

The table below outlines the proposed antimicrobial action mechanisms for structural analogues.

Compound/Derivative ClassTarget Organism(s)Proposed Mechanism of Action
Carbamothioyl-furan-2-carboxamide DerivativesVarious bacteriaPenetration of bacterial cell wall nih.gov
Thiourea DerivativesVarious bacteriaInhibition of bacterial actin MreB nih.gov
Pyrimidine (B1678525) DerivativesEscherichia coli, Pseudomonas aeruginosaRupturing of the cell wall mdpi.com
3-keto-6-O-carbamoyl-11,12-cyclic thiocarbamate erythromycin (B1671065) A derivativesErythromycin-susceptible and -resistant bacteriaPotent in vitro antibacterial activity mdpi.com

Computational Approaches to Molecular Recognition and Structure-Activity Relationships (SAR)

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for investigating molecular interactions and guiding the design of more potent derivatives.

Molecular docking studies on thiourea derivatives have been employed to predict their binding modes within the active sites of target proteins. farmaciajournal.com These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. For example, docking studies of N-acetyl/N-thiocarbamoylpyrazoline derivatives with monoamine oxidase A and B have provided insights into the structural requirements for selective inhibition. mdpi.comnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiourea and sulfonamide derivatives, QSAR models have indicated that properties such as mass, polarizability, electronegativity, and the presence of specific chemical bonds are important predictors of their anticancer activities. nih.gov Such models are valuable for predicting the activity of novel derivatives and for optimizing lead compounds.

The insights gained from these computational approaches are critical for understanding the molecular recognition processes and for the rational design of new derivatives of this compound with enhanced biological activities.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor. For derivatives of this compound, these studies have been instrumental in elucidating their interaction with various enzymes and receptors.

Molecular docking studies on thioamide derivatives have revealed key binding modes within the active sites of protein kinases. For instance, in a study on thiadiazole derivatives as protein kinase inhibitors, docking analyses identified crucial hydrogen bond interactions between the ligand and amino acid residues such as GLU588, SER412, GLY410, and GLU628 in the kinase domain. The binding affinity is often quantified by a docking score, which estimates the free energy of binding. More negative scores typically indicate a stronger predicted binding affinity.

MD simulations further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time in a solvated environment. These simulations can confirm the stability of the interactions observed in docking and provide insights into the conformational changes that may occur upon ligand binding. For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA damage response kinases have been used to establish the stability of the ligand-protein interactions.

Table 1: Representative Molecular Docking Data for Thioamide Derivatives Against Protein Kinases

Derivative Target Protein Docking Score (kcal/mol) Interacting Residues
Thiazole (B1198619) Carboxamide 2f COX-2 -9.8 Arg513, Tyr385, Ser530
Quinoline-3-carboxamide Analog ATM Kinase -8.5 Gln136, Val238, Thr239
Thiazolidine-4-one Derivative C2 1BVR Protein -7.2 Alanine (252)

Note: The data presented is representative of thioamide-containing compounds and not specific to this compound derivatives, for which specific data is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For carbamothioyl and related derivatives, 2D and 3D-QSAR studies have been employed to guide the design of new compounds with improved potency. In a typical QSAR study, a set of compounds with known activities is used as a training set to build the model. The predictive power of the model is then validated using a separate test set of compounds.

Key molecular descriptors often found to be important in QSAR models for this class of compounds include:

Electronic properties: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Steric properties: like molecular volume and surface area, which influence how the molecule fits into a binding site.

Hydrophobic properties: often represented by the logarithm of the partition coefficient (logP), which affects the compound's ability to cross cell membranes.

A study on isoxazole (B147169) derivatives as Farnesoid X Receptor (FXR) agonists developed robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. These 3D-QSAR models highlighted the importance of hydrophobic and electronegative features for agonistic activity.

Table 2: Example of a 2D-QSAR Model for Cholinesterase Inhibitors

Model R² (training set) Q² (training set) R² (test set) Important Descriptors

Note: This table illustrates the statistical parameters of a representative QSAR model for a class of bioactive compounds and is not directly derived from studies on this compound.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the target's active site (structure-based).

These models serve as 3D queries for virtual screening of compound databases to identify new molecules that possess the desired pharmacophoric features and are therefore likely to be active. For instance, a ligand-based pharmacophore model for eosinophil peroxidase (EPO) inhibitors was successfully used to screen large databases, leading to the discovery of a potent class of 2-(phenyl)amino-aceto-hydrazides.

A typical pharmacophore model for enzyme inhibitors might include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

The validation of a pharmacophore model is crucial and is often performed using methods like receiver operating characteristic (ROC) curve analysis to assess its ability to distinguish between active and inactive compounds.

Rational Design Principles for Modulating Molecular Biological Activity

The insights gained from molecular docking, QSAR, and pharmacophore modeling converge to establish a set of rational design principles for modulating the biological activity of this compound derivatives. These principles guide the strategic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Key rational design strategies include:

Structure-Based Design: Utilizing the 3D structure of the target protein, modifications can be made to the ligand to improve its fit and interactions within the active site. For example, if docking studies reveal an unoccupied hydrophobic pocket, appending a suitable hydrophobic group to the ligand can enhance binding affinity.

Bioisosteric Replacement: The substitution of one functional group with another that has similar physicochemical properties (a bioisostere) can lead to improved activity or reduced toxicity. For example, the thioamide group itself is a bioisostere of the amide bond and can alter hydrogen bonding capabilities and metabolic stability.

Scaffold Hopping: This involves searching for new core structures (scaffolds) that can present the key pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties.

Fragment-Based Drug Design: Small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound.

The application of these principles, informed by computational studies, allows for a more focused and efficient approach to the design of novel derivatives with tailored biological activities. For example, the rational design of thiol-containing aryl sulfonamides as TACE inhibitors was guided by understanding the structure-activity relationships (SAR) within the series.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Thiazole Carboxamide 2f
Quinoline-3-carboxamide
Thiazolidine-4-one
Isoxazole
2-(phenyl)amino-aceto-hydrazide

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of thioamides, including Ethyl 2-carbamothioyl-2-methylacetate, is well-suited for adaptation to flow chemistry and automated synthesis platforms. Continuous-flow organic synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. The integration of this compound synthesis into a flow chemistry setup could enable more efficient and scalable production.

Automated platforms can further streamline the synthesis process through precise control of reaction parameters such as temperature, pressure, and reagent addition. This would facilitate rapid optimization of reaction conditions and the creation of libraries of related compounds for screening purposes. The development of robust and automated flow synthesis protocols for this compound would be a significant step towards its broader application in research and development.

Exploration of Novel Catalytic Transformations

The thioamide functional group in this compound is a versatile handle for a variety of catalytic transformations. Future research should focus on exploring novel catalytic reactions to modify and functionalize this compound. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new substituents at various positions on the molecule. This could lead to the generation of a diverse range of derivatives with potentially unique chemical and biological properties.

Furthermore, the development of enantioselective catalytic methods for the synthesis of chiral derivatives of this compound is a compelling area of investigation. Chiral thioamides are valuable building blocks in asymmetric synthesis and can exhibit stereospecific biological activities. Exploring enzymatic or chemo-catalytic approaches to achieve high enantioselectivity would significantly enhance the synthetic utility of this compound. A recent study highlighted the catalytic hydrogenation of thioamides using a ruthenium acridine (B1665455) pincer complex, a method that could potentially be applied to this compound. acs.org

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its potential complexes can be achieved through the application of advanced spectroscopic techniques.

Solid-State NMR: For the characterization of crystalline forms or solid-supported derivatives of this compound, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable. Given the presence of a sulfur atom, the use of 33S solid-state NMR, although challenging due to the low natural abundance and quadrupolar nature of the 33S nucleus, could provide unique insights into the local environment of the sulfur atom. mdpi.comrsc.org Advances in high-field magnets and dynamic nuclear polarization (DNP) techniques are making the study of such challenging nuclei more feasible. pascal-man.comacs.org

Cryogenic Electron Microscopy (Cryo-EM) for Complexes: Should this compound be found to interact with biomacromolecules, cryogenic electron microscopy (cryo-EM) could be a powerful tool to visualize these interactions at near-atomic resolution. creative-diagnostics.comnih.govnih.govbiorxiv.orgmtoz-biolabs.com Cryo-EM is particularly well-suited for studying the structures of large protein-ligand complexes that are difficult to crystallize. creative-diagnostics.comnih.govnih.govbiorxiv.orgmtoz-biolabs.com This technique could reveal the precise binding mode of the compound to its biological target, providing crucial information for structure-based drug design. creative-diagnostics.comnih.govnih.govbiorxiv.orgmtoz-biolabs.com

Theoretical Prediction of Novel Reactivity and Interactions

Computational chemistry and theoretical modeling offer a powerful lens through which to predict the reactivity and potential interactions of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reaction mechanisms of the compound. Such studies can guide the design of new experiments and help to rationalize observed reactivity.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and to model its interactions with potential biological targets. These simulations can provide insights into the binding affinity and specificity of the compound, aiding in the identification of potential protein partners. Computational studies have shown that the n→π* interaction between two thioamides is significantly stronger than between two amides, suggesting that thioamide incorporation could be used to stabilize protein structures. nih.govacs.org This highlights the potential of theoretical predictions in guiding the application of thioamide-containing molecules.

Design of Next-Generation Molecular Probes and Chemical Tools

The unique properties of the thioamide group make this compound an attractive scaffold for the design of novel molecular probes and chemical tools. nih.gov Thioamides have been utilized as spectroscopic probes to study protein folding and dynamics. nih.govchemrxiv.orgnih.gov The introduction of fluorophores or other reporter groups onto the this compound backbone could lead to the development of new sensors for biological analytes or for monitoring enzymatic activity.

Moreover, the thioamide moiety can act as a bioisostere for the amide bond, offering improved stability against enzymatic degradation. nih.govnih.gov This property can be exploited to create more robust chemical tools for studying biological processes in living systems. The design of photo-switchable or chemically-inducible derivatives of this compound could provide tools for the precise spatial and temporal control of biological events. Thioamide-based fluorescent sensors have recently been designed for detecting dipeptidyl peptidase 4 activity. nih.gov

Expanding the Scope of Biological Target Identification (Non-Clinical)

A critical area of future research is the systematic identification of the biological targets of this compound and its derivatives in a non-clinical setting. Thioamide-containing compounds have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govontosight.aiontosight.ai A variety of unbiased screening approaches can be employed to uncover the molecular targets of this compound.

Target Identification Method Description Potential Application for this compound
Affinity-Based Proteomics Immobilization of the compound on a solid support to capture interacting proteins from cell lysates.Identification of direct binding partners in a complex biological mixture.
Chemical Genetics Screening of compound libraries against a panel of genetically modified cell lines to identify pathways affected by the compound.Elucidation of the mechanism of action by observing cellular phenotypes.
In Silico Target Prediction Computational docking of the compound against a database of known protein structures.Prioritization of potential biological targets for experimental validation.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile chemical entity with applications ranging from fundamental chemical synthesis to the development of novel tools for biological discovery.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of Ethyl 2-carbamothioyl-2-methylacetate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for identifying functional groups and confirming substituent positions. For instance, the thiocarbonyl (C=S) group in the carbamothioyl moiety produces distinct chemical shifts in ¹³C NMR (~200-220 ppm). Infrared (IR) spectroscopy can validate hydrogen bonding or tautomerism via N–H and C=S stretching bands (e.g., 3300–3400 cm⁻¹ for N–H and 1200–1250 cm⁻¹ for C=S). X-ray crystallography, using programs like SHELXL , resolves bond lengths and angles, particularly for the thioamide group, which may exhibit partial double-bond character due to resonance.

Q. How can synthetic routes to this compound be optimized for yield and purity?

  • Methodological Answer : A two-step synthesis is common: (1) condensation of ethyl acetoacetate with thiourea to form the thioamide intermediate, followed by (2) esterification. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) must be systematically varied. For example, using polar aprotic solvents (DMF or DMSO) at 60–80°C improves thiourea solubility and reaction kinetics. Monitoring by thin-layer chromatography (TLC) and purification via recrystallization (e.g., ethanol/water mixtures) enhances purity. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 thiourea:ethyl acetoacetate) to account for side reactions.

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MD simulations) elucidate intramolecular interactions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model tautomeric equilibria between thione (C=S) and thiol (S–H) forms. For example, intramolecular hydrogen bonding between the carbamothioyl N–H and ester carbonyl oxygen stabilizes specific conformers . Molecular dynamics (MD) simulations (OPLS-AA forcefield) predict solvent effects on aggregation; polar solvents (e.g., water) disrupt H-bonding networks, while non-polar solvents enhance self-association. Free energy calculations (e.g., Gibbs ensemble Monte Carlo) estimate phase behavior under varying temperatures and pressures .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding data for this compound?

  • Methodological Answer : Discrepancies in H-bond strength (e.g., from IR vs. XRD) require multimodal validation. IR spectroscopy quantifies bond strength via red/blue shifts in N–H stretching frequencies, while XRD measures donor-acceptor distances (e.g., <3.0 Å for strong H-bonds). AIM (Atoms in Molecules) analysis of electron density (∇²ρ) at bond critical points (BCPs) distinguishes covalent vs. non-covalent interactions. For conflicting data, hybrid QM/MM simulations reconcile bulk solvent effects with quantum-level interactions .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing carbamothioyl group activates the α-carbon for nucleophilic attack. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n(O)→σ*(C–S)) that stabilize transition states. Kinetic studies (e.g., Arrhenius plots) under varying pressures and temperatures quantify activation parameters (Eₐ, ΔV‡). For example, elevated pressure increases reaction rates due to reduced activation volume (V‡ < 0) .

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